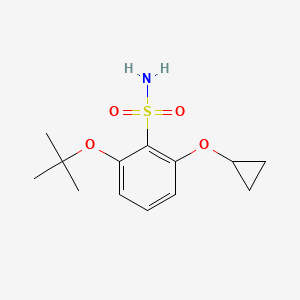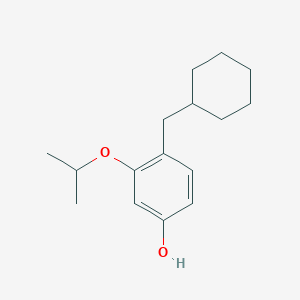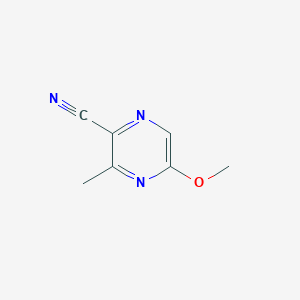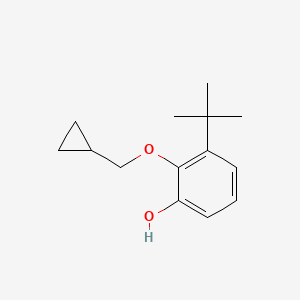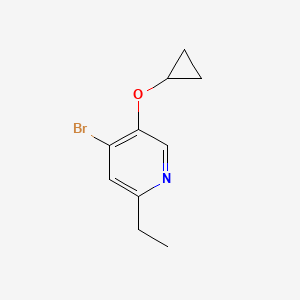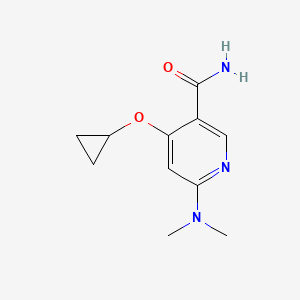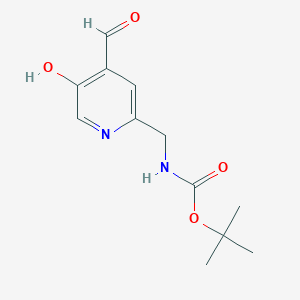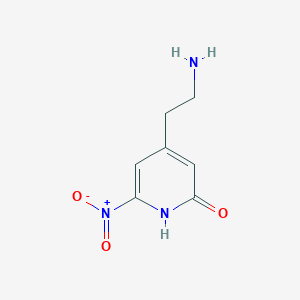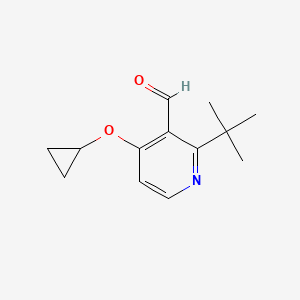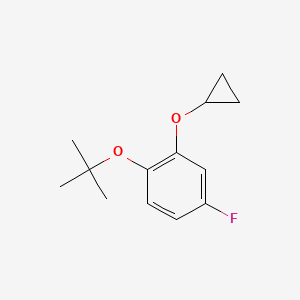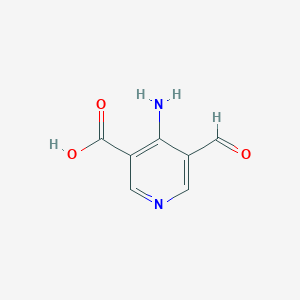
4-Amino-5-formylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-formylnicotinic acid is an organic compound that belongs to the class of aminonicotinic acids It is characterized by the presence of an amino group at the 4-position and a formyl group at the 5-position on the nicotinic acid ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-formylnicotinic acid typically involves multi-step organic reactions. One common method starts with the nitration of nicotinic acid to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The formyl group can then be introduced through formylation reactions using reagents such as formic acid or formamide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times. The choice of solvents and purification methods is also crucial to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-formylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogens at the amino position.
Major Products
Oxidation: 4-Amino-5-carboxynicotinic acid.
Reduction: 4-Amino-5-hydroxymethylnicotinic acid.
Substitution: 4-Halo-5-formylnicotinic acid derivatives.
Applications De Recherche Scientifique
4-Amino-5-formylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4-Amino-5-formylnicotinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the formyl group can participate in various chemical reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or alter gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-3-formylnicotinic acid
- 4-Amino-5-methylnicotinic acid
- 4-Amino-5-carboxynicotinic acid
Uniqueness
4-Amino-5-formylnicotinic acid is unique due to the specific positioning of the amino and formyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted applications in research and industry .
Propriétés
Formule moléculaire |
C7H6N2O3 |
|---|---|
Poids moléculaire |
166.13 g/mol |
Nom IUPAC |
4-amino-5-formylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c8-6-4(3-10)1-9-2-5(6)7(11)12/h1-3H,(H2,8,9)(H,11,12) |
Clé InChI |
IEOLTEZYGHIRIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)C(=O)O)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


